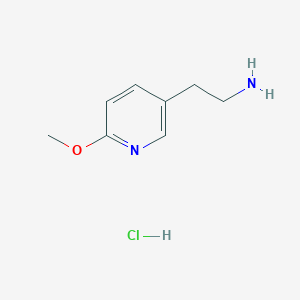![molecular formula C10H12N4 B11906724 (R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)
(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features both pyrrolidine and imidazopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow chemistry might be utilized to scale up the production while maintaining control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated imidazopyridine derivatives.
Aplicaciones Científicas De Investigación
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Imidazopyridine: A core structure similar to ®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine but without the pyrrolidine ring.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness
®-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its combination of the pyrrolidine and imidazopyridine moieties, which allows for diverse biological interactions and potential therapeutic applications. Its structural complexity and stereochemistry contribute to its distinct biological profile compared to simpler heterocycles .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-[(2R)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
WQILXFBGCXWLKS-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=NC3=C(N2)C=NC=C3 |
SMILES canónico |
C1CC(NC1)C2=NC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


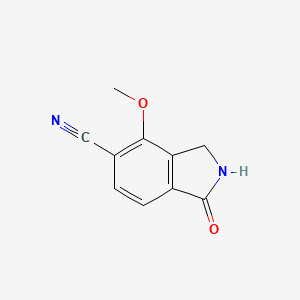
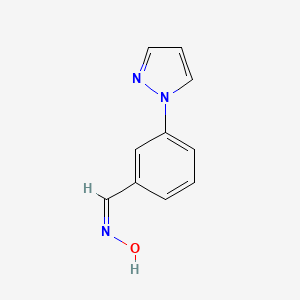


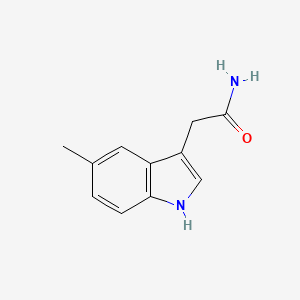



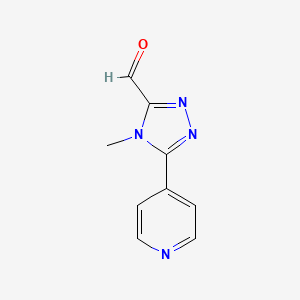
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)



